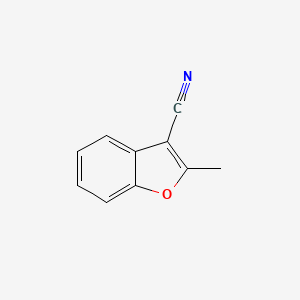

2-Methylbenzofuran-3-carbonitrile

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H7NO |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-3-carbonitrile |

InChI |

InChI=1S/C10H7NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,1H3 |

InChI Key |

LHRLOFHRRDSXRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylbenzofuran 3 Carbonitrile

Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is the foundational step in the synthesis of 2-Methylbenzofuran-3-carbonitrile. Both cyclization and annulation reactions have been effectively employed to construct this core structure.

Cyclization Reactions in the Synthesis of this compound

Intramolecular cyclization reactions are a common and effective strategy for the formation of the benzofuran ring. These methods typically involve the formation of a key C-O or C-C bond from a suitably substituted benzene (B151609) precursor.

One prominent approach involves the cyclization of ortho-hydroxyacetophenone derivatives. For instance, the reaction of o-hydroxyacetophenone with various reagents can lead to the formation of the 2-methylbenzofuran (B1664563) skeleton. A one-pot synthesis of 2-aryl-3-cyanobenzofurans has been reported, which could potentially be adapted by using a methylating agent instead of an arylating one. This method involves the reaction of salicylaldehyde (B1680747) compounds with aryl acetonitrile (B52724) compounds in the presence of a copper catalyst and a base. google.com

Another versatile method is the base-promoted cyclization of ortho-hydroxyacetophenones with in-situ generated cyclopropenes, which provides access to complex benzofuran-containing structures. While this specific example leads to spirobenzo[b]oxepines, the underlying principle of using ortho-hydroxyacetophenones as precursors for benzofuran ring systems is well-established. rsc.org

Furthermore, the reaction of ortho-hydroxyacetophenone with ethyl bromoacetate (B1195939) or benzoyl bromide in DMF can lead to the formation of the benzofuran ring, which can then be further functionalized. lbp.world

Table 1: Examples of Cyclization Reactions for Benzofuran Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| Salicylaldehyde, Aryl acetonitrile | Copper acetate, Sodium methylate, 100-120°C | 2-Aryl-3-cyanobenzofuran | google.com |

| ortho-Hydroxyacetophenones, 2-Aroyl-1-chlorocyclopropanecarboxylates | Cs₂CO₃ | Spirobenzo[b]oxepine-cyclopropanes | rsc.org |

| N-(3-acetyl-4-hydroxy-phenyl) acetamide, Ethyl bromoacetate/Benzoyl bromide | DMF | 5-Acetylamino-3-methyl-benzofuran-2-carboxylic acid ethyl ester / N-(2-benzoyl-3-methylbenzofuran-5-yl)-acetamide | lbp.world |

Annulation Approaches to the Benzofuran Ring System

Annulation strategies involve the formation of the furan (B31954) ring onto a pre-existing benzene ring in a concerted or stepwise manner. These methods often utilize transition metal catalysis to achieve high efficiency and regioselectivity.

A notable annulation approach is the reaction of phenols with alkynes. For example, the reaction of phenols with 3-phenylpropynenitrile in the presence of a palladium catalyst can form 2-phenyl-3-cyanobenzofuran derivatives. google.com This strategy could potentially be adapted for the synthesis of this compound by using a methyl-substituted alkyne.

Installation of the Nitrile Group at C-3 of 2-Methylbenzofuran

Once the 2-methylbenzofuran core is established, the next crucial step is the introduction of the nitrile group at the C-3 position. This can be achieved through direct cyanation of the benzofuran ring or by the transformation of a precursor functional group.

Direct Cyanation Reactions on Benzofuran Scaffolds

Direct C-H cyanation offers an atom-economical approach to introduce the nitrile group. While direct cyanation of 2-methylbenzofuran at the C-3 position is not extensively documented, methods for the direct cyanation of other aromatic and heterocyclic systems suggest its feasibility. For example, direct regioselective C-H cyanation of purines has been achieved through a sequential activation and nucleophilic cyanation process. mdpi.com Similar strategies involving the activation of the benzofuran ring could potentially enable direct cyanation at the desired position.

A reported method for the synthesis of 2-phenyl-3-cyanobenzofuran compounds involves the use of cyanogen (B1215507) bromide as the cyanide source with gallium chloride as a catalyst on a 2-phenylbenzofuran (B156813) starting material. google.com This highlights the potential for direct cyanation on a pre-formed benzofuran ring.

Transformation of Precursor Functional Groups to Nitrile

A more common and often more reliable method for introducing the nitrile group is through the transformation of a pre-existing functional group at the C-3 position.

From an Aldehyde: A well-established route is the conversion of a 2-methylbenzofuran-3-carbaldehyde (B1297094). This aldehyde can be synthesized via the Vilsmeier-Haack reaction on 2-methylbenzofuran. nih.govscbt.comsigmaaldrich.com The Vilsmeier-Haack reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group onto electron-rich aromatic rings. nih.govresearchgate.net The resulting 2-methylbenzofuran-3-carbaldehyde can then be converted to the corresponding nitrile. Common methods for this transformation include reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration, or direct conversion using reagents like (NH₂OH)₂·H₂SO₄ in the presence of a catalyst.

From an Amine: Another powerful strategy is the Sandmeyer reaction. researchgate.net This involves the diazotization of a 3-amino-2-methylbenzofuran precursor, followed by reaction with a cyanide salt, typically copper(I) cyanide. The synthesis of the starting 3-amino-2-methylbenzofuran can be achieved through various methods, such as the reduction of a corresponding nitro compound. google.comgoogle.com

Table 2: Methods for Introducing the C-3 Nitrile Group

| Precursor | Reagents and Conditions for Precursor Synthesis | Reagents and Conditions for Nitrile Formation | Resulting Product | Reference(s) |

| 2-Methylbenzofuran | POCl₃, DMF (Vilsmeier-Haack) | 1. NH₂OH·HCl; 2. Dehydrating agent | This compound | nih.govscbt.comsigmaaldrich.com |

| 3-Amino-2-methylbenzofuran | (Varies, e.g., reduction of nitro group) | 1. NaNO₂, HCl (Diazotization); 2. CuCN (Sandmeyer) | This compound | researchgate.net |

| 2-Phenylbenzofuran | GaCl₃, BrCN | Direct cyanation | 2-Phenyl-3-cyanobenzofuran | google.com |

Regioselective Introduction of the Methyl Group at C-2

One of the most direct methods involves starting with ortho-hydroxyacetophenone, where the acetyl group provides the carbon backbone for the C-2 methyl and the adjacent carbon of the furan ring. Cyclization of this precursor, for instance through reaction with malononitrile (B47326), can directly lead to a 2-methyl-3-substituted benzofuran. rsc.org

Alternatively, the synthesis of 2-methylbenzofuran derivatives has been reported starting from salicylaldehydes. For example, the reaction of salicylaldehyde with propargyl bromide followed by cyclization can yield 2-methylbenzofuran. jocpr.com

For the regioselective methylation of a pre-formed benzofuran-3-carbonitrile, C-H activation strategies could be envisioned. While specific examples for this exact transformation are scarce, the field of C-H functionalization is rapidly advancing and could provide future routes.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of benzofuran derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of catalytic instead of stoichiometric reactions, and the selection of sustainable and readily available starting materials.

Moving away from traditional volatile organic solvents is a cornerstone of green synthesis. Water, as a benign and abundant solvent, has been successfully employed in the synthesis of benzofuran cores. For instance, a green and convenient synthesis of 2-aroylbenzofurans has been developed via the Rap-Stoermer type reaction between o-hydroxyacetophenones and α-bromoketones in water, utilizing a phase-transfer catalyst to facilitate the reaction. jocpr.com This aqueous approach offers significant environmental benefits over conventional methods.

Solvent-free, or solid-phase, reactions represent another significant green advancement. The synthesis of benzofuran-2-yl (alkyl/aryl) ketones has been achieved by heating substituted salicylaldehydes and α-haloketones in a sealed vessel without any solvent, using triethylamine (B128534) as a base catalyst, resulting in good to excellent yields. jocpr.com Furthermore, solid-phase synthesis using a polystyrene-supported selenium resin has been reported for producing 2-methylbenzofuran derivatives. acs.org This method simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing, which aligns with the principles of "saving synthesis" and "green synthesis". acs.org

Catalysis is fundamental to green chemistry as it allows for reactions with high atom economy and reduces the need for stoichiometric reagents. A wide array of catalytic systems have been developed for benzofuran synthesis.

Transition Metal Catalysis: Transition metals like palladium, copper, gold, and rhodium are powerful catalysts for the C-C and C-O bond formations required for constructing the benzofuran ring.

Palladium and Copper: Co-catalytic systems of palladium and copper are frequently used in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to form benzofurans. vapourtec.comacs.org For instance, the (PPh₃)PdCl₂/CuI system is effective in the presence of a base like triethylamine. vapourtec.comacs.org

Copper: Inexpensive copper catalysts, such as CuCl and copper bromide, are used for various benzofuran syntheses. chemrxiv.orgnih.gov One-pot strategies involving copper bromide have been used to react salicylaldehydes, amines, and calcium carbide (as an acetylene (B1199291) source) to produce amino-substituted benzofurans. nih.gov

Gold and Silver: Gold-catalyzed reactions, often with a silver co-catalyst (e.g., JohnPhosAuCl/AgNTf₂), can promote the formation of the benzofuran nucleus from precursors like alkynyl esters and quinols. acs.org

Transition-Metal-Free Systems: In a significant advancement for green chemistry, transition-metal-free syntheses have been developed. One such method involves the reaction of benzothiophenes with phenols, proceeding through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement, completely avoiding the use of metal catalysts. acs.org

| Catalyst System | Starting Materials | Key Features |

| (PPh₃)PdCl₂ / CuI | Terminal alkynes, Iodophenols | Sonogashira coupling followed by cyclization. vapourtec.comacs.org |

| CuCl | Salicylaldehyde p-tosylhydrazones, Calcium carbide | Uses inexpensive and readily available reagents. chemrxiv.org |

| JohnPhosAuCl / AgNTf₂ | Alkynyl esters, Quinols | Gold-promoted catalysis for nucleus formation. acs.org |

| None (Sulfoxide-mediated) | Benzothiophenes, Phenols | Transition-metal-free; interrupted Pummerer reaction. acs.org |

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. Their use avoids the issues of cost and toxicity associated with heavy metals. In the synthesis of benzofuran-related structures, cinchona alkaloid-derived squaramide and thiourea (B124793) catalysts have been employed for cascade addition/cyclization reactions to produce aminobenzofuran derivatives with good yields. rsc.org

Readily Available Reagents: Methodologies have been developed that utilize common and cost-effective reagents. A synthesis of methyl-substituted benzofurans employs salicylaldehyde p-tosylhydrazones with calcium carbide as an inexpensive and safe acetylene source, catalyzed by CuCl. chemrxiv.org

Biomass-Derived Feedstocks: A forward-looking approach involves the use of starting materials derived from biomass. Furfural, which can be produced from lignocellulosic biomass, is a key platform chemical. It can be catalytically converted to 2-methylfuran, a structural relative of the benzofuran core. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (HMF), another biomass derivative, is a valuable starting material for synthesizing furan-containing scaffolds. researchgate.net

Environmentally Benign Oxidants: The use of hazardous and wasteful oxidizing agents can be replaced by greener alternatives. For example, some syntheses of benzofuran tetrazole derivatives have successfully used molecular oxygen (O₂) from the atmosphere as a safe and environmentally benign oxidant. dntb.gov.ua

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scaling-up. vapourtec.com

The synthesis of heterocyclic compounds, including benzofurans, is increasingly being adapted to continuous-flow systems. springerprofessional.de A sequential continuous-flow system has been developed to produce 3-aryl benzofuranones, a class of compounds structurally related to the target molecule. nih.gov This process uses a heterogeneous catalyst, Amberlyst-15H, for both an initial cyclocondensation and a subsequent Friedel-Crafts alkylation. The catalyst demonstrates a long lifetime and can be reused, adding to the sustainability of the process. nih.gov This system was successfully used to synthesize the commercial antioxidant Irganox HP-136 in high yield. nih.gov

Electrochemical methods have also been integrated with flow technology. A green and practical method for synthesizing C-3 halogenated benzofurans from 2-alkynylanisoles was developed using a flow electrochemistry module. acs.org This system operates under transition-metal- and oxidant-free conditions and allows for selective synthesis of either C-3 halogenated or dehalogenated products by simply adjusting the electric current and flow rate. acs.org

Furthermore, photochemical reactions, which use light to promote chemical transformations, are well-suited for flow reactors. vapourtec.com Continuous-flow processing enables safer and more efficient photochemical synthesis of various heterocycles, allowing for scalable production. vapourtec.com For instance, the Mallory photocyclisation has been adapted to a continuous flow methodology for the scalable synthesis of various heterohelicenes, including oxahelicenes (furan-containing helicenes). chemrxiv.org

| Flow Chemistry Approach | Key Features | Application Example |

| Sequential Continuous-Flow | Uses a reusable heterogeneous catalyst (Amberlyst-15H) for multiple reaction steps. nih.gov | Synthesis of 3-aryl benzofuranones like Irganox HP-136. nih.gov |

| Electrochemical Flow | Transition-metal- and oxidant-free; product selectivity controlled by current and flow rate. acs.org | Synthesis of C-3 halogenated and dehalogenated benzofurans. acs.org |

| Photochemical Flow | Enables safe and scalable light-induced reactions; rapid reaction times. vapourtec.comchemrxiv.org | Mallory photocyclisation for heterohelicene synthesis. chemrxiv.org |

| Hybrid Batch-Flow | Combines batch and continuous steps to optimize the overall process. acs.org | Synthesis of 2-butylbenzofuran, an intermediate for Amiodarone. acs.org |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, several key disconnection strategies can be envisioned based on established benzofuran synthetic methods.

The primary disconnections for the this compound scaffold involve breaking the C-O and C-C bonds that form the furan ring.

Disconnection across the Furan Ring (C-O and C-C bonds): This is the most common approach. The target molecule can be disconnected back to a substituted phenol (B47542) and a suitable three-carbon synthon.

From o-hydroxyaryl ketones (Rap-Stoermer type): A logical precursor is a 2-hydroxyacetophenone (B1195853) derivative. The nitrile group at the 3-position can be introduced by reacting the 2-hydroxyacetophenone with an α-haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile) under basic conditions. This leads to a direct cyclization to form the benzofuran ring.

From Salicylaldehyde Derivatives: Another common strategy starts with a salicylaldehyde. The 2-methyl group can be installed via reaction with a Wittig reagent or a related phosphorus ylide, followed by cyclization. The 3-carbonitrile group would need to be introduced, perhaps from a precursor that is later converted to the nitrile.

From Phenol and an Alkynyl Precursor: A powerful strategy involves the cyclization of an o-alkynylphenol. For the target molecule, this would involve a disconnection to 2-(prop-1-yn-1-yl)phenol. The subsequent installation of the nitrile group at the 3-position could be achieved through various functionalization methods.

acs.orgacs.org-Sigmatropic Rearrangement Strategy: A more advanced disconnection involves a cascade acs.orgacs.org-sigmatropic rearrangement/aromatization. This strategy has been used for the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives. nih.gov While not directly yielding the 3-carbonitrile, this type of disconnection highlights the power of rearrangement reactions in constructing the core scaffold from different starting topologies. nih.govmedium.com

Disconnection from Benzothiophenes: An unconventional but innovative disconnection strategy starts from a benzothiophene (B83047) S-oxide and a phenol. acs.org Through a sequence involving an interrupted Pummerer reaction and a sigmatropic rearrangement, a C3-arylated benzofuran is formed. This approach suggests that the furan oxygen originates from the phenol, offering an alternative retrosynthetic pathway. acs.org

A simplified retrosynthetic diagram based on the classical Rap-Stoermer approach is as follows:

This analysis reveals that the target molecule is accessible from simple and readily available starting materials through well-established reaction sequences.

Identification of Accessible Synthetic Intermediates

Key accessible intermediates include:

Salicylaldehyde Derivatives : These are common precursors for building the benzofuran ring. A notable method involves the use of salicylaldehyde p-tosylhydrazones, which can react with an acetylene source like calcium carbide. chemistryviews.org This approach is cost-effective and utilizes readily available reagents. chemistryviews.org

o-Halophenols : The coupling of o-halophenols with terminal alkynes is a widely used strategy. jocpr.com Palladium-copper-based catalysts are often employed in Sonogashira coupling reactions between o-iodophenols and an appropriate alkyne, followed by intramolecular cyclization to form the benzofuran ring. acs.org

o-Hydroxyacetophenones : These compounds serve as direct precursors where the acetyl group can be transformed to furnish the 2-position methyl group of the target molecule. jocpr.com

Phenols and Quinones : Electrochemical methods provide a greener alternative. Anodic oxidation of phenols can generate quinone intermediates, which then react with nucleophiles. For instance, the electrochemically generated diphenyl-p-quinone from 4,4'-biphenol can react with CH-acid compounds like malononitrile, which introduces the carbonitrile group directly. researchgate.net

Coumarins : In certain palladium-promoted syntheses, coumarins can react with other heterocyclic compounds to form the benzofuran structure through a ring-formation reaction. acs.org

Table 1: Accessible Synthetic Intermediates and Corresponding Methodologies

| Synthetic Intermediate | General Synthetic Approach | Catalyst/Reagents | Reference |

|---|---|---|---|

| Salicylaldehyde p-Tosylhydrazones | Reaction with an acetylene source | CuCl, KOtBu, Calcium Carbide | chemistryviews.org |

| o-Iodophenols | Sonogashira coupling and intramolecular cyclization | (PPh₃)PdCl₂, Copper Iodide, Triethylamine | acs.org |

| o-Hydroxyacetophenones | Intramolecular cyclization after acylation | Low-valent titanium | jocpr.com |

| 4,4'-Biphenol | Anodic oxidation followed by Michael-like addition | Malononitrile (as nucleophile) | researchgate.net |

| Coumarins | Palladium-promoted ring formation | Palladium acetate, Cu(OTf)₂·H₂O | acs.org |

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate nature's synthetic strategies, often employing environmentally benign conditions, such as the use of water as a solvent, ambient temperatures, and enzyme-inspired catalysis. nih.gov

Currently, specific and detailed biomimetic synthesis routes for this compound are not extensively documented in scientific literature. The majority of established syntheses for benzofuran derivatives rely on traditional organic chemistry methods, often involving transition-metal catalysts and organic solvents. acs.orgnih.gov

However, the principles of biomimetic chemistry present a promising future direction for the synthesis of this and related compounds. A hypothetical biomimetic approach could involve:

Enzyme-Catalyzed Cyclization : Utilizing a hypothetical or engineered enzyme to catalyze the key ring-forming step from a phenol-based precursor in an aqueous medium.

Water-Based Synthesis : Developing a synthetic route that proceeds in water, minimizing the use of hazardous organic solvents. Research has shown the successful synthesis of other complex organic structures, like covalent organic frameworks, in aqueous colloidal solutions at room temperature, highlighting the potential of water as a medium for complex organic synthesis. nih.gov

While dedicated research on biomimetic pathways for this compound is still an emerging area, the broader advancements in green and biomimetic chemistry suggest that such nature-inspired methods could become a viable and sustainable alternative in the future.

Chemical Reactivity and Transformations of 2 Methylbenzofuran 3 Carbonitrile

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a highly polarized functional group with an electrophilic carbon atom, rendering it susceptible to attack by various nucleophiles. libretexts.orglibretexts.org Its chemistry is analogous in some respects to that of a carbonyl group. libretexts.org This reactivity allows for its conversion into a variety of other functional groups.

Nucleophilic Additions to the Nitrile (e.g., Grignard, Organolithium, Hydride Reductions)

The electrophilic carbon of the nitrile in 2-methylbenzofuran-3-carbonitrile can undergo nucleophilic addition with strong nucleophiles such as Grignard reagents, organolithium reagents, and complex metal hydrides.

Reaction with Grignard and Organolithium Reagents: Treatment of a nitrile with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the addition of the organometallic's R-group to the nitrile carbon. libretexts.orgmasterorganicchemistry.comleah4sci.com This initially forms an imine anion, which is stable to further nucleophilic attack. libretexts.org Subsequent aqueous acidic workup hydrolyzes the intermediate imine to yield a ketone. masterorganicchemistry.comleah4sci.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 3-acetyl-2-methylbenzofuran after hydrolysis.

Hydride Reductions: The nitrile group can be completely reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsaskoer.ca The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, forming a dianion intermediate which, upon protonation with water, yields the corresponding primary amine. libretexts.orglibretexts.org The reduction of this compound with LiAlH₄ is expected to yield (2-methylbenzofuran-3-yl)methanamine.

Hydrolysis and Related Amidation/Esterification Transformations of the Nitrile

The hydrolysis of nitriles is a fundamental transformation that converts them into amides and subsequently into carboxylic acids. lumenlearning.comchemistrysteps.com This reaction can be catalyzed by either acid or base. stackexchange.comlibretexts.org

Acid-Catalyzed Hydrolysis: When this compound is heated under reflux with an aqueous acid like hydrochloric acid, it undergoes hydrolysis. libretexts.org The reaction proceeds through the formation of an intermediate amide, 2-methylbenzofuran-3-carboxamide. libretexts.orgchemistrysteps.com Under the typically harsh reaction conditions required for nitrile hydrolysis, the amide is usually not isolated and is further hydrolyzed to the corresponding carboxylic acid, 2-methylbenzofuran-3-carboxylic acid. chemistrysteps.com

Alkaline Hydrolysis: Similarly, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521), also effects hydrolysis. stackexchange.comlibretexts.org In this case, the initial product is the sodium salt of the carboxylic acid (sodium 2-methylbenzofuran-3-carboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.org

Stopping the reaction at the amide stage can be challenging because amides often hydrolyze under the same conditions as nitriles. chemistrysteps.com However, controlled hydrolysis, for instance using a mixture of trifluoroacetic acid and sulfuric acid or performing the reaction in a solvent like t-butanol, has been reported to favor the formation of the amide from various nitriles. chemistrysteps.com

Once 2-methylbenzofuran-3-carboxylic acid is synthesized, it can undergo standard esterification reactions, for example, by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) to produce the corresponding ester.

Cycloaddition Reactions Involving the Nitrile Functionality

Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions to form heterocyclic systems. uchicago.edu A prominent example is the [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.org In this type of reaction, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered ring. wikipedia.org

Theoretically, the nitrile group of this compound could react as a dipolarophile with a 1,3-dipole. For instance, reaction with an organic azide (B81097) (R-N₃) in the presence of a suitable catalyst or heat could yield a tetrazole derivative, specifically a 5-(2-methylbenzofuran-3-yl)tetrazole. This transformation is a well-established method for synthesizing tetrazoles from nitriles. While nitriles are generally less reactive dipolarophiles than alkenes or alkynes, these reactions provide an important route to highly functionalized five-membered heterocycles. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at the Nitrile Carbon

While palladium-catalyzed cross-coupling reactions are ubiquitous in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, their application directly at the nitrile carbon is not a common transformation. Most palladium-catalyzed reactions involving benzofuran (B130515) substrates occur at the C-H or C-halogen bonds of the heterocyclic or benzene (B151609) ring. nsf.govnih.gov

Research into the direct carbopalladation of nitriles has been explored, for instance, in the tandem addition/cyclization of acetonitriles with arylboronic acids to synthesize 2-aroyl benzofurans. However, this involves the formation of the benzofuran ring itself rather than a functionalization of a pre-existing benzofuran-nitrile. For this compound, direct palladium-catalyzed cross-coupling at the nitrile carbon to, for example, form a C-aryl bond is not a well-documented pathway.

Reactions of the Benzofuran Heterocycle

The benzofuran ring system is aromatic and can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Benzofuran Core (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) on the unsubstituted benzofuran ring preferentially occurs at the C2 position, driven by the formation of a stable benzylic carbocation intermediate. nsf.govstackexchange.com However, in this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is directed to the benzene portion of the molecule (positions 4, 5, 6, and 7).

The regioselectivity of the substitution is governed by the combined electronic effects of the furan (B31954) oxygen and the substituents on the furan ring.

Furan Oxygen: The oxygen atom is strongly activating and ortho-, para-directing. It activates the C4 and C6 positions (ortho to the O-Ar bond) and the C7 position (para to the C-O bond).

C2-Methyl Group: The methyl group is a weak activating group.

C3-Nitrile Group: The carbonitrile group is a strong deactivating, meta-directing group. Its deactivating effect will be most pronounced at the adjacent C4 position.

Considering these factors, electrophilic attack is most likely to occur at the positions most activated by the furan oxygen and least deactivated by the nitrile group. The C4 and C6 positions are expected to be the most favored sites for substitution.

Halogenation: Halogenation of aromatic rings like benzene typically requires a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to activate the halogen (Cl₂ or Br₂). masterorganicchemistry.comlibretexts.org The reaction of this compound with bromine in the presence of a Lewis acid would be expected to yield a mixture of bromo-substituted products, likely with substitution occurring at the C4 and/or C6 positions.

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For benzofuran derivatives, nitration can lead to substitution on the benzene ring. researchgate.net The nitration of 2-phenyl-5-hydroxybenzofurans, for example, has been shown to occur on the benzene ring. researchgate.net For this compound, nitration is predicted to introduce a nitro group at the C4 or C6 position.

Table of Compounds

Nucleophilic Substitutions and Additions on the Benzofuran Ring

The electron-withdrawing nature of the 3-cyano group would significantly decrease the electron density of the furan ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack, particularly at the C-2 position. No specific studies detailing such nucleophilic additions were found.

Oxidative and Reductive Transformations of the Benzofuran Skeleton

The deactivation of the furan ring by the nitrile group would likely make the oxidative epoxidation, as seen in 2-methylbenzofuran (B1664563), more difficult. researchgate.netmdpi.com Conversely, the electron-poor nature of the ring might alter its behavior under reductive conditions, but specific research is absent.

Ring-Opening and Rearrangement Reactions of the Benzofuran System

While ring-opening reactions often follow initial steps like oxidation, the altered reactivity of the this compound ring means that reaction pathways and resulting products cannot be reliably predicted from existing data on other benzofurans. nih.govstackexchange.com

Functionalization and Derivatization at the C-2 Methyl Group

Oxidation Reactions of the Methyl Group to Carbonyl or Carboxylic Acid

No literature was found describing the direct oxidation of the C-2 methyl group of this specific compound.

Halogenation of the Methyl Group

While halogenation of the methyl group on related benzofurans has been reported, the electronic influence of the adjacent 3-cyano group would affect the reaction conditions and outcomes for this compound. nih.gov Specific experimental data is not available.

Condensation and Alkylation Reactions Involving the Methyl Group

The 3-cyano group would increase the acidity of the protons on the C-2 methyl group, making it more amenable to deprotonation and subsequent condensation or alkylation reactions. However, no studies demonstrating these specific transformations for this compound were identified.

Due to the absence of specific experimental data, a detailed and scientifically accurate article on the chemical reactivity of this compound that adheres to the requested outline cannot be generated at this time. Further empirical research is required to elucidate the distinct chemical properties of this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The this compound scaffold and its precursors are valuable substrates in various MCRs, leading to the formation of fused heterocyclic systems with significant chemical and biological interest.

One of the most notable MCRs involving related benzofuran structures is the Gewald reaction, which is used to synthesize highly substituted 2-aminothiophenes. researchgate.netwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene (B1212753) compound in the presence of elemental sulfur and a base. wikipedia.org While this compound itself is a nitrile, its ketone precursor, 2-acetylbenzofuran (B162037), can readily participate in the Gewald reaction. For instance, the reaction of a substituted 2-acetylbenzofuran with malononitrile (B47326) and sulfur under basic conditions leads to the formation of a thieno[2,3-b]benzofuran derivative. This transformation constructs a thiophene (B33073) ring fused to the benzofuran core, demonstrating the utility of the benzofuran scaffold in building complex polyheterocyclic systems.

Table 1: Gewald Reaction for the Synthesis of Thieno[2,3-b]benzofuran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Acetyl-5-methylbenzofuran | Malononitrile | Sulfur | Morpholine | Ethanol | 2-Amino-3-cyano-5-methylthieno[2,3-b]benzofuran |

Furthermore, the 2-aminobenzofuran-3-carbonitrile (B3277277) structure, which is closely related to the title compound, is a key building block for the synthesis of pyrimido[4,5-b]benzofurans via MCRs. These reactions often proceed by condensing the o-amino nitrile moiety with a carbonyl compound and another component. For example, a three-component reaction between a 2-aminobenzofuran-3-carbonitrile derivative, an aldehyde, and an active methylene compound can yield highly substituted pyrimidine (B1678525) rings fused to the benzofuran system. nih.govresearchgate.net

A more complex and powerful application is the one-pot, five-component reaction to synthesize tetrazole-benzofuran hybrids. rsc.org This process begins with an Ugi-azide reaction between an o-alkynylphenol, an aldehyde, an amine, and an isocyanide, followed by an in-situ intramolecular cyclization catalyzed by a Palladium/Copper system. rsc.org This sophisticated sequence forms six new bonds and generates a highly substituted 2-arylbenzofuran fused with a tetrazole ring in a single operationally simple process under mild conditions. rsc.org

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical reactions provides insight into the behavior of molecules under the influence of light and electric current, respectively, often enabling unique transformations not achievable through conventional thermal methods.

Photochemical Transformations

Currently, there is limited specific information available in published literature regarding the photochemical transformations of this compound. While benzofuran derivatives are known to undergo various photochemical reactions, including [2+2] cycloadditions and rearrangements, dedicated studies on the 2-methyl-3-carbonitrile substituted variant are not extensively reported. researchgate.net

Electrochemical Transformations

The electrochemical behavior of benzofuran systems, particularly those bearing electron-withdrawing groups like the nitrile, has been a subject of investigation for synthesizing novel derivatives and for electrocatalytic applications. acs.orgnih.gov

A notable example is the electrochemical synthesis of 2-aminobenzofuran-3-carbonitrile derivatives. researchgate.net This method involves the anodic oxidation of a phenol (B47542) derivative (such as 4,4'-biphenol) in the presence of a C-H acid compound like malononitrile. The process is typically carried out using constant current electrolysis in an undivided cell. The mechanism proceeds via the electrochemical generation of a reactive quinone-type intermediate from the phenol. This intermediate then undergoes a Michael-type addition with the anion of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminobenzofuran-3-carbonitrile product. The product distribution and yield can often be controlled by adjusting the applied current density. researchgate.net

Table 2: Electrochemical Synthesis of a 2-Aminobenzofuran-3-carbonitrile Derivative

| Starting Material 1 | Starting Material 2 (Nucleophile) | Electrochemical Method | Solvent System | Product |

|---|---|---|---|---|

| 4,4'-Biphenol | Malononitrile | Constant Current Electrolysis | Water/Acetonitrile (B52724) | 2-Amino-6-(4-hydroxyphenyl)benzofuran-3-carbonitrile |

In addition to synthesis, benzofuran derivatives featuring α,β-unsaturated dicyano groups have been explored for their electrocatalytic properties. nih.gov These compounds, when used to modify electrodes, have shown the ability to enhance the electrooxidation of substances like hydrazine. nih.gov This indicates that the nitrile and benzofuran functionalities contribute to the electronic properties of the molecule, making it electrochemically active and capable of facilitating redox reactions.

Mechanistic Investigations in 2 Methylbenzofuran 3 Carbonitrile Chemistry

Elucidation of Reaction Pathways for its Synthesis

The synthesis of the 2-methylbenzofuran-3-carbonitrile scaffold can be approached through several strategic routes, primarily involving the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. While specific mechanistic studies for this exact molecule are not extensively detailed in the public domain, plausible pathways can be inferred from established benzofuran (B130515) syntheses.

One common strategy involves the reaction of an ortho-hydroxyaryl ketone with a reagent that provides the remaining two carbons and the nitrile group of the furan ring. A likely precursor for this compound is o-hydroxyacetophenone. The reaction of o-hydroxyacetophenone with an activated acetonitrile (B52724) derivative, such as malononitrile (B47326), under basic conditions presents a potential route. The mechanism would likely proceed through an initial Knoevenagel condensation between the ketone and the active methylene (B1212753) group of malononitrile, followed by an intramolecular nucleophilic attack of the phenoxide onto the nitrile group (a Thorpe-Ziegler type cyclization) or a related Michael addition-cyclization sequence.

Another plausible pathway involves the cyclization of an appropriately substituted precursor. For instance, a derivative of o-hydroxybenzonitrile could be alkylated at the phenolic oxygen with a propylene (B89431) oxide equivalent or a 2-halopropionitrile, followed by an intramolecular cyclization. The mechanism of the cyclization step would be highly dependent on the specific reagents and conditions employed.

A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates has been reported, which proceeds via a tandem reaction involving desulfinative addition and intramolecular annulation. nih.gov While this produces a 2-aryl derivative, a similar strategy could potentially be adapted for the synthesis of 2-methyl derivatives.

The Thorpe-Ziegler reaction, a base-catalyzed self-condensation of aliphatic nitriles to form enamines, is a classical method for forming cyclic systems. wikipedia.org An intramolecular version of this reaction, using a dinitrile, leads to a cyclic ketone after hydrolysis. wikipedia.org While not a direct route to the benzofuran itself, this reaction highlights the utility of nitrile cyclizations in forming five-membered rings, a key step in a potential synthesis of this compound from a suitable dinitrile precursor attached to a phenolic ether.

Mechanistic Studies of Chemical Transformations of this compound Derivatives

The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzofuran ring, the electron-withdrawing nitrile group, and the methyl group. Mechanistic studies of its derivatives often focus on transformations of these key functional groups.

For instance, the nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide, or be reduced to an amine. The mechanism of these transformations is well-established in organic chemistry. Hydrolysis typically proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by proton transfers to form an amide intermediate, which can be further hydrolyzed.

The benzofuran ring itself can undergo electrophilic substitution. The position of substitution will be directed by the combined electronic effects of the fused benzene ring, the furan oxygen, the methyl group at position 2, and the nitrile group at position 3. The electron-donating nature of the furan oxygen and the methyl group would tend to activate the ring towards electrophilic attack, while the electron-withdrawing nitrile group would deactivate it. Computational studies on related 2-phenylbenzofuran (B156813) derivatives have been used to understand their antioxidant properties and have shed light on the electronic effects governing their reactivity. youtube.comrsc.org

Furthermore, the development of new synthetic methods for 3-acylbenzofurans and 3-formylbenzofurans from chalcone (B49325) rearrangement strategies provides insight into the types of transformations that could be applied to derivatives of this compound. nih.gov These reactions often proceed through complex rearrangements involving protonated intermediates. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Control and Selectivity

In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount in determining the product distribution. The product that forms the fastest is the kinetic product, while the most stable product is the thermodynamic product. researchgate.net Reaction conditions such as temperature, reaction time, and the nature of the catalyst or solvent can be manipulated to favor one product over the other.

In the synthesis of substituted benzofurans, regioselectivity is a key challenge. For example, in the Friedel-Crafts acylation of benzofurans, a mixture of 2- and 3-substituted products can be obtained. The ratio of these products can be influenced by the reaction conditions. At lower temperatures, the reaction may be under kinetic control, favoring the product formed via the lower energy transition state. At higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the more thermodynamically stable product.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control Favored | Thermodynamic Control Favored |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or slowly reversible | Reversible |

| Activation Energy | Lower activation energy pathway | Pathway leading to the most stable product |

Isotopic Labeling Studies to Probe Reaction Intermediates

Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction mechanism. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), chemists can follow the labeled atom's position in the products, providing direct evidence for proposed reaction intermediates and pathways.

For the synthesis of this compound, an isotopic labeling study could provide definitive evidence for the proposed mechanistic steps. For example, in a synthesis starting from o-hydroxyacetophenone and ¹³C-labeled malononitrile, the position of the ¹³C label in the final product would confirm the connectivity changes that occurred during the reaction. If the nitrile carbon of malononitrile is labeled, its final position in the benzofuran ring would elucidate the cyclization mechanism.

While no specific isotopic labeling studies on this compound have been found in the reviewed literature, a study on the copper-catalyzed synthesis of indoles utilized ¹⁵N-labeled naphthalen-1-amine to probe the reaction mechanism, demonstrating the utility of this approach for related heterocyclic systems. researchgate.net This type of experiment would be invaluable for confirming the mechanistic proposals for the synthesis of this compound.

In-situ Spectroscopic Monitoring of Reactions (e.g., IR, UV-Vis, Raman)

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, without the need to isolate intermediates. This provides a wealth of kinetic and mechanistic information.

Infrared (IR) Spectroscopy: In-situ IR can track the disappearance of starting materials and the appearance of products by monitoring their characteristic vibrational frequencies. For the synthesis of this compound, one could monitor the disappearance of the carbonyl stretch of o-hydroxyacetophenone and the appearance of the nitrile stretch in the product. The observation of transient intermediate absorptions could provide direct evidence for their existence.

UV-Vis Spectroscopy: Changes in the electronic structure of the molecules during a reaction can be followed by UV-Vis spectroscopy. The formation of conjugated intermediates or the final benzofuran product would lead to characteristic changes in the UV-Vis spectrum.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media. It can provide information about the formation and consumption of various species throughout the reaction.

Although specific in-situ spectroscopic studies for the synthesis of this compound are not documented in the available literature, these techniques are standard tools in modern mechanistic chemistry and would be highly applicable to its study.

Computational and Theoretical Studies of 2 Methylbenzofuran 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For benzofuran (B130515) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to provide a balance of accuracy and computational cost. rsc.org These calculations can elucidate the electronic structure, which is key to predicting reactivity and molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For a related compound, 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations revealed a HOMO-LUMO energy gap of 4.189 eV, suggesting a high degree of polarizability and reactivity. researchgate.net It is reasonable to hypothesize that 2-Methylbenzofuran-3-carbonitrile would also exhibit a significant HOMO-LUMO gap, indicative of a stable yet reactive molecule. The distribution of these orbitals would likely show the HOMO localized over the electron-rich benzofuran ring system, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitrile group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Electron-donating capacity, localized on the benzofuran ring. |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity, influenced by the nitrile group. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicator of chemical stability and reactivity. |

Note: These values are hypothetical and extrapolated from data on similar benzofuran derivatives.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) signify electron-poor areas.

For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, indicating them as likely sites for nucleophilic interaction.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Various computational indices can be used to quantify aromaticity. Global reactivity descriptors, derived from the energies of the frontier orbitals, such as chemical hardness, softness, and electronegativity, provide further insights into the molecule's reactivity.

Reaction Pathway Modeling and Transition State Analysis for its Synthesis and Transformations

Computational modeling of reaction pathways can provide detailed mechanistic insights into the synthesis and transformations of a molecule. This involves locating transition states and calculating activation energies, which helps in understanding reaction feasibility and kinetics.

The synthesis of benzofuran derivatives can be achieved through various methods, including palladium-catalyzed cyclization reactions. nih.gov For instance, the synthesis of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives has been successfully modeled, showing the reaction proceeds via tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization. rsc.org Similarly, the synthesis of benzonitriles from dinitrogen has been elucidated through computational studies, detailing the reaction cycle and intermediates. goettingen-research-online.deresearchgate.net

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted phenol (B47542) precursor. Computational modeling of such a pathway would be instrumental in optimizing reaction conditions and understanding the role of catalysts.

Computational Prediction of Spectroscopic Parameters for Conformational Analysis and Mechanistic Insights

Computational methods are powerful tools for predicting spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are vital for conformational analysis and for corroborating experimental data to elucidate molecular structures.

DFT calculations have been successfully used to predict the vibrational spectra of benzofuran derivatives, showing good agreement with experimental FT-IR data. researchgate.net A computational study on 2-(2-methylaminoprolyl)benzofuran and its isomer used DFT to explore their dissociation patterns in mass spectrometry, aiding in their structural differentiation. nih.gov For this compound, theoretical calculations could predict its characteristic vibrational frequencies, including the C≡N stretch of the nitrile group and various vibrations of the benzofuran ring system. Similarly, predicted ¹H and ¹³C NMR spectra would be invaluable for its structural confirmation.

Molecular Docking Simulations for Ligand-Target Interactions in In Vitro Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. This is a crucial step in drug discovery and development.

Numerous studies have employed molecular docking to investigate the potential biological activities of benzofuran derivatives. For example, novel benzofuran derivatives have been docked against phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) to assess their potential as anticancer agents. nih.gov Other studies have explored the interactions of benzofurans with acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease. nih.gov

Given that benzofuran scaffolds are present in many biologically active compounds, nih.govrsc.org it is plausible that this compound could exhibit interesting biological activities. Molecular docking simulations would be a primary tool to screen for potential protein targets and to understand the molecular basis of its interactions, guiding further in vitro testing. The docking results would typically include binding energy scores and visualizations of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is on the rotation of the methyl group at the 2-position and the potential for any out-of-plane distortion of the benzofuran ring system.

The benzofuran ring itself is an aromatic system and is therefore expected to be largely planar. Computational studies on various benzofuran derivatives have consistently shown that the fused ring system maintains a high degree of planarity. Any significant deviation from this planarity would result in a substantial loss of aromatic stabilization energy and is therefore energetically unfavorable.

The main source of conformational isomerism in this compound arises from the rotation of the C2-methyl group. While rotation about a carbon-carbon single bond is generally considered "free," there is a small energy barrier associated with this process due to steric interactions between the hydrogen atoms of the methyl group and the adjacent atoms on the benzofuran ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of this rotation. By systematically rotating the methyl group and calculating the energy at each step, a rotational energy profile can be generated. This profile typically reveals the most stable (lowest energy) conformation and the transition state (highest energy) conformation.

For this compound, the most stable conformation is expected to be one where the hydrogen atoms of the methyl group are staggered with respect to the adjacent C2-C3 bond and the C2-O bond of the furan ring. The energy barrier to rotation is anticipated to be relatively small, on the order of a few kcal/mol, meaning that at room temperature, the methyl group is in rapid rotation.

While no specific computational studies on the conformational analysis of this compound have been publicly documented, data from related substituted benzofurans can provide insight. For instance, studies on other 2-methyl substituted benzofurans would be expected to show similar rotational barriers for the methyl group, modulated slightly by the electronic influence of the substituent at the 3-position. The electron-withdrawing nature of the nitrile group in this compound could subtly influence the bond lengths and angles within the furan ring, which in turn could have a minor effect on the rotational barrier of the methyl group.

Table 1: Hypothetical Conformational Energy Profile of this compound

This interactive table presents a hypothetical energy profile for the rotation of the methyl group in this compound, as would be determined by DFT calculations. The dihedral angle represents the rotation around the C2-C(methyl) bond.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Staggered |

| 120 | 2.5 | Eclipsed |

| 180 | 0.0 | Staggered |

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Solvation effects arise from the interactions between the solute molecule and the surrounding solvent molecules. These interactions can range from weak van der Waals forces to strong hydrogen bonds. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects.

Molecular Properties:

Dipole Moment: The dipole moment of this compound is expected to increase in polar solvents. The solvent's electric field will induce a greater charge separation within the solute molecule, enhancing its natural dipole moment.

Electronic Spectra (UV-Vis): Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is anticipated. The energy of the electronic transitions, particularly the π→π* transitions of the benzofuran system, can be affected by the solvent polarity. Polar solvents may stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum (λmax).

NMR Chemical Shifts: The chemical shifts of the protons and carbons in the NMR spectrum can also be influenced by the solvent. Aromatic solvent-induced shifts (ASIS) can occur, where the magnetic anisotropy of aromatic solvent molecules can shield or deshield nearby nuclei in the solute.

Reactivity:

The reactivity of this compound can also be modulated by the solvent. For reactions where the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent will slow the reaction down.

Given the electron-withdrawing nature of the nitrile group, the 3-position of the benzofuran ring is activated towards nucleophilic attack. The choice of solvent can play a crucial role in such reactions. Protic solvents, for example, can solvate the nucleophile, potentially reducing its reactivity, while aprotic polar solvents can enhance the reactivity of anionic nucleophiles.

Table 2: Hypothetical Solvation Effects on the Properties of this compound

This interactive table illustrates the expected trend of key molecular properties of this compound in different solvents, as would be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted λmax Shift |

| n-Hexane | 1.88 | 3.5 | Baseline |

| Dichloromethane | 8.93 | 4.2 | Red Shift |

| Acetonitrile (B52724) | 37.5 | 4.8 | Red Shift |

| Water | 80.1 | 5.5 | Significant Red Shift |

Applications of 2 Methylbenzofuran 3 Carbonitrile and Its Derivatives

Role as a Key Synthetic Building Block

The structure of 2-methylbenzofuran-3-carbonitrile is of significant interest to synthetic chemists. The benzofuran (B130515) moiety is a common feature in many natural products and synthetic compounds with important biological activities. nih.govresearchgate.net The nitrile group is a particularly useful functional group, as it can be transformed into various other functionalities, such as amines, carboxylic acids, or amides, through reactions like reduction or hydrolysis. This chemical versatility allows this compound to serve as a starting material or intermediate for a wide array of more complex molecules. nih.govnih.gov

The rigid and planar structure of the benzofuran core makes it an attractive component for the synthesis of advanced organic materials. Derivatives of benzofuran have been incorporated into the main chain of polymers to enhance their thermal stability. For example, benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride has been used as a monomer to create novel polyimides that exhibit high glass transition temperatures and thermal degradation stability. researchgate.net The nitrile functionality on this compound could be readily converted to a carboxylic acid or an amine, enabling its use in polyamidation or polyimide synthesis to create high-performance polymers.

Furthermore, fused heterocyclic systems are known to form the core of liquid crystals. researchgate.netrsc.org The planarity and polarizability of the benzofuran system are desirable characteristics for creating mesogenic (liquid crystalline) phases. researchgate.netnih.gov By attaching appropriate side chains to the this compound scaffold, it is conceivable to design new liquid crystalline materials with specific electro-optic properties.

The benzofuran scaffold is a promising template for the development of new agrochemicals. Research has demonstrated that synthetic benzofuran derivatives possess significant herbicidal activity. researchgate.net For instance, certain benzofuran-2-acetic esters have shown potent phytotoxic effects on weeds, in some cases comparable to commercial herbicides. researchgate.net Similarly, other related structures like isobenzofuranones have been evaluated for their effectiveness as herbicides against various plant species. nih.gov

In the realm of insecticides, benzofuran derivatives have also shown promise. Natural and synthetic benzofurans have been identified as having insect antifeedant properties, deterring insects such as Spodoptera litura from feeding. mdpi.com The structural features of this compound make it a suitable starting point for the synthesis of new herbicidal and insecticidal compounds, aiming for improved efficacy and safer environmental profiles.

Heterocyclic compounds are fundamental in the design of ligands for metal-based catalysts due to their ability to coordinate with metal centers through heteroatoms like oxygen. researchgate.net The development of novel catalytic systems is an active area of research, with applications in synthesizing complex organic molecules. rsc.org The rigid structure of the benzofuran ring system in this compound provides a stable backbone for constructing new catalyst ligands. By modifying the nitrile group or other positions on the ring, it is possible to introduce specific functionalities that can tune the electronic and steric properties of the resulting metal complex, potentially leading to catalysts with enhanced activity and selectivity for various chemical transformations.

In Vitro Biological Activity Screening and Modulators

Derivatives of the benzofuran scaffold are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govrsc.org The specific substitution pattern of this compound provides a unique framework that has been explored for its potential to modulate the function of key biological targets like enzymes and receptors.

The 2-methylbenzofuran (B1664563) core is a key feature in several potent enzyme inhibitors. Structure-activity relationship studies on derivatives have identified compounds with significant inhibitory effects on various enzymes. For example, derivatives of 3-carboxy-2-methylbenzofuran have been identified as highly potent inhibitors of pendrin (SLC26A4), an anion exchanger implicated in conditions like edema and hypertension. nih.gov In vitro assays demonstrated that these compounds could inhibit pendrin activity with high potency. nih.gov Other benzofuran derivatives have been investigated as inhibitors of enzymes crucial for cancer progression, such as tubulin polymerization and histone lysine-specific demethylase 1 (LSD1). nih.gov The inhibitory activities of some benzofuran derivatives are detailed in the table below.

| Compound Class | Target Enzyme | Inhibition (IC50) | Assay Type | Reference |

|---|---|---|---|---|

| 3-Carboxy-2-methylbenzofuran analog (1a) | Pendrin (SLC26A4) | 4.1 µM | Cell-based | nih.gov |

| 3-Carboxy-2-methylbenzofuran analog (1d) | Pendrin (SLC26A4) | ~0.5 µM | Cell-based | nih.gov |

| Benzofuran acylhydrazone derivative | LSD1 | 3.5–89 nM | Cell-free | nih.gov |

| Piperazine-based benzofuran (36b) | LSD1 | 0.065 µM | Cell-free | nih.gov |

| Halogenated 3-methyl-benzofuran derivative (1) | Leukemia Cells (HL60) | 0.1 µM | Cell-based (Cytotoxicity) | nih.gov |

The ability of benzofuran derivatives to interact with protein targets extends to receptors and other binding proteins. The interaction of these compounds can be assessed using techniques like fluorescence spectroscopy and circular dichroism. A study investigating the binding of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA), a model protein, demonstrated efficient binding. nih.gov This research highlighted that the specific structure of the benzofuran derivative influences its binding affinity and its effect on the protein's secondary structure. nih.gov Such studies are crucial for understanding how these compounds might be transported in the bloodstream and interact with physiological targets. While direct studies on specific signaling receptors for this compound are limited, the established affinity of the benzofuran scaffold for proteins suggests it is a promising area for future investigation. nih.gov

| Compound | Target Protein | Binding Affinity (kD) | Assay Type | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy | nih.gov |

| 4-Nitrophenyl-functionalized benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | 142.4 ± 64.6 nM | Fluorescence Spectroscopy | nih.gov |

Antiproliferative Activity in Cancer Cell Lines

Derivatives of 2-methylbenzofuran have been a subject of interest in the search for novel anticancer agents. nih.govnih.gov The core structure allows for various substitutions, which can significantly influence the cytotoxic activity and selectivity towards cancer cells. nih.gov

Research has shown that the introduction of certain functional groups or heterocyclic rings at specific positions of the benzofuran nucleus is crucial for enhancing anticancer potential. For instance, substitutions at the C-2 position have been identified as a key determinant of cytotoxic activity. nih.gov The presence of halogen atoms, such as bromine, chlorine, or fluorine, within the benzofuran structure has been consistently linked to a notable increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov

One study reported the synthesis of a series of benzofuran derivatives fused with imidazole (B134444) and quinazolinone, two scaffolds known for their anticancer properties. nih.gov The resulting hybrid molecules were tested against human breast cancer (MCF-7) cells, with several derivatives demonstrating significant growth inhibition. nih.gov Another study focused on 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid and its derivatives, which exhibited significant cytotoxic activity against various cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected benzofuran derivatives against different cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Key Findings |

| Halogenated 3-methyl-1-benzofuran derivatives | K562 (human chronic leukemia), HL60 (human acute leukemia) | A derivative with a bromine atom on the methyl group at the 3-position showed remarkable cytotoxic activity with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov |

| Quinazolinone- and Imidazolium-Based Benzofuran Derivatives | MCF-7 (human breast cancer) | Several hybrid derivatives successfully inhibited the growth of cancer cells. nih.gov |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid derivatives | HeLa, MOLT-4, K562 | Five compounds showed significant cytotoxic activity against all tested cell lines and selectivity for cancer cell lines. nih.gov |

| Isatin sulfonamide hybrids | HepG2 and Huh7 (hepatocellular carcinoma) | Six out of ten newly synthesized derivatives exhibited the most potent cytotoxic effects. mdpi.com |

| Lupane triterpenoid (B12794562) derivatives | NCI-60 cancer cell line panel | Several derivatives, including those synthesized via cyanoethylation, showed significant antiproliferative activity. mdpi.com |

| 3-methyl/3-(morpholinomethyl)benzofuran derivatives | A549 and NCI-H23 (non-small cell lung cancer) | Target derivatives efficiently inhibited the growth of both cell lines with IC50 values in the micromolar and nanomolar ranges, respectively. figshare.com |

Antimicrobial and Antifungal Screening

The benzofuran scaffold is a constituent of many natural and synthetic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. nih.govresearchgate.net Derivatives of 2-methylbenzofuran have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. nih.gov

The antimicrobial activity of these derivatives is often influenced by the nature and position of substituents on the benzofuran ring. For instance, the introduction of electron-withdrawing groups can enhance the potency of the compounds. nih.gov

A study involving novel 2-substituted-3-methylbenzofuran derivatives, synthesized from 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile and 3-methyl-2-benzofuranoyl chloride, demonstrated significant antimicrobial activity against several fungal and bacterial species. nih.gov Another research highlighted that benzofuran derivatives containing barbitone and thiobarbitone moieties showed promising activity against Aspergillus fumigatus and Penicillium wortmanni. nih.gov

The following table presents findings from the antimicrobial and antifungal screening of various benzofuran derivatives.

| Compound Type | Tested Organisms | Key Findings |

| 2-Substituted-3-methylbenzofuran derivatives | Five fungal species and four bacterial species | Several of the newly synthesized compounds exhibited significant antimicrobial activity. nih.gov |

| Benzofuran derivatives with barbitone and thiobarbitone moieties | A. fumigatus, P. wortmanni | The compounds showed MIC values of 25 µg/mL and 100 µg/mL against the tested fungi, respectively. nih.gov |

| 8-Bromo-3-{[phenylmethylidene]amino} nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Four bacterial species and two fungal species | Several derivatives exhibited considerable activity against all tested microorganisms. nih.gov |

| Benzoylurea derivatives containing a pyrimidine (B1678525) moiety | Botrytis cinerea (on cucumber, tobacco, blueberry), Phomopsis sp., Rhizoctonia solani | Some compounds showed moderate to good in vitro antifungal activities. mdpi.com |

| 2-Chloroquinoline derivatives | Various strains of fungi and bacteria | One compound showed potent antibacterial activity with an MIC of 12.5 µg/ml. researchgate.net |

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. This has driven the search for novel antioxidant compounds. Benzofuran derivatives, particularly those with hydroxyl groups on the aromatic ring, have emerged as promising candidates. nih.govnih.govmdpi.com

The antioxidant capacity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry. nih.govnih.gov Research has shown that 3,3-disubstituted-3H-benzofuran-2-one derivatives, synthesized from polyphenols, exhibit notable antioxidant activity. nih.govnih.gov

A study investigating the antioxidant potential of 3,3-disubstituted-3H-benzofuran-2-ones found that a derivative with two hydroxyl groups in the ortho and meta positions showed exceptional activity, reducing three molecules of DPPH. nih.gov Another study focused on the antioxidant capacity of four selected benzofuran-2-one derivatives in a cellular model of neurodegeneration, highlighting their ability to reduce intracellular ROS levels. mdpi.com

The antioxidant activities of selected benzofuran derivatives are summarized in the table below.

| Compound Type | Evaluation Method | Key Findings |

| 3,3-Disubstituted-3H-benzofuran-2-one derivatives | DPPH assay, Cyclic Voltammetry | A 3-hydroxy benzofuran-2-one derivative with two hydroxyl groups exhibited exceptional antioxidant capacity. nih.gov |

| Benzofuran-2-one derivatives | Cellular model of neurodegeneration (differentiated SH-SY5Y cells) | All tested molecules showed antioxidant properties, with one compound being particularly effective at reducing intracellular ROS and protecting cells from oxidative stress-induced death. mdpi.com |

Development of Fluorescent Probes and Sensors

Fluorescent probes are invaluable tools in various scientific disciplines, including biology and chemistry, for the detection and imaging of ions, molecules, and biological processes. nih.govrsc.org The development of novel fluorescent probes with high sensitivity and selectivity is an active area of research. taylorfrancis.com

The benzofuran scaffold, with its inherent fluorescence properties, serves as a promising platform for the design of new fluorescent sensors. By modifying the structure of this compound, it is possible to create derivatives that exhibit changes in their fluorescence upon binding to a specific target.

For instance, the introduction of a recognition moiety for a particular ion or molecule can lead to a "turn-on" or "turn-off" fluorescence response, or a shift in the emission wavelength. nih.govmdpi.com This allows for the qualitative and quantitative detection of the target analyte.

Applications in Chemo- and Biosensors

Building upon the principles of fluorescent probes, derivatives of this compound can be incorporated into more complex chemo- and biosensor systems. These sensors are designed to detect specific chemical or biological species with high selectivity and sensitivity.

A chemosensor might utilize a benzofuran derivative as the signaling unit, which changes its optical or electrochemical properties upon interaction with the target analyte. A biosensor could involve the immobilization of a benzofuran-based probe onto a solid support, or its conjugation to a biological recognition element like an enzyme or antibody, to create a highly specific detection system.

Exploitation in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and lighting due to their superior performance characteristics. nih.govgoogle.com The efficiency and stability of OLEDs are highly dependent on the organic materials used in their construction. rsc.org

The unique electronic and photophysical properties of certain benzofuran derivatives make them attractive candidates for use in OLEDs and other optoelectronic devices. The core structure can be functionalized to tune the emission color, improve charge transport properties, and enhance device lifetime. nih.gov

Three-coordinated organoboron compounds, for example, have shown great promise as emitters in OLEDs due to their bright luminescence and high stability. rsc.org While direct applications of this compound in this area are still under exploration, its derivatives, with appropriate modifications, could potentially be developed into novel materials for next-generation OLEDs.

Structure Activity Relationship Sar Studies for 2 Methylbenzofuran 3 Carbonitrile Analogs

Systematic Modification of the Benzofuran (B130515) Core

Modifications to the bicyclic benzofuran core, including the introduction of substituents on the benzene (B151609) ring and fusion with other heterocyclic systems, have a profound impact on biological activity.